9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

Catalog No.
S8171065
CAS No.
M.F
C12H22O6
M. Wt
262.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

Product Name

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

IUPAC Name

9-(2,3-dihydroxypropoxy)-9-oxononanoic acid

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

InChI

InChI=1S/C12H22O6/c13-8-10(14)9-18-12(17)7-5-3-1-2-4-6-11(15)16/h10,13-14H,1-9H2,(H,15,16)

InChI Key

BQRISQXLSXCXSC-UHFFFAOYSA-N

SMILES

C(CCCC(=O)O)CCCC(=O)OCC(CO)O

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)OCC(CO)O

Description

9-(2,3-dihydroxypropoxy)-9-oxononanoic acid is a medium-chain fatty acid.

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is a complex organic compound characterized by its unique structure and functional groups. It has a molecular formula of C₁₂H₂₂O₆ and a molecular weight of 262.31 g/mol. The compound features a nonanoic acid backbone with a hydroxylated propoxy side chain, which contributes to its chemical reactivity and biological properties. Its systematic IUPAC name reflects its structural complexity, indicating the presence of both hydroxyl (-OH) groups and a keto group (C=O) in its molecular architecture .

The chemical behavior of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid can be understood through several types of reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in synthesizing derivatives with altered solubility or bioactivity.
  • Oxidation-Reduction: The keto group may participate in redox reactions, allowing the compound to act as a reducing agent under certain conditions.
  • Hydrolysis: In aqueous environments, the ester bonds can be hydrolyzed back to their original carboxylic acid and alcohol forms, which is significant in biological systems where enzymatic hydrolysis occurs.

Research indicates that 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid exhibits notable biological activity. In studies involving liver cirrhosis patients, this compound was identified as a potential biomarker due to its altered abundance in patient samples compared to controls. Its role in metabolic pathways such as tryptophan metabolism and steroid hormone biosynthesis suggests it may influence various physiological processes . Additionally, the presence of hydroxyl groups may enhance its interactions with biological macromolecules, potentially affecting cellular signaling pathways.

The synthesis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid can be achieved through several methods:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to construct the compound from simpler precursors via multi-step reactions involving protection and deprotection strategies for functional groups.
  • Biocatalysis: Enzymatic methods may provide an alternative route for synthesizing this compound, leveraging specific enzymes to facilitate the formation of the desired structure under mild conditions.
  • Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents can enhance the sustainability of the synthesis process.

The unique properties of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid lend it to various applications:

  • Pharmaceuticals: Its potential as a biomarker in liver diseases could pave the way for new diagnostic tools or therapeutic agents.
  • Cosmetics: The compound's hydrophilic nature may allow it to function as an effective moisturizer or skin conditioning agent in cosmetic formulations.
  • Agriculture: It could serve as a biostimulant or growth enhancer due to its possible effects on plant metabolism.

Interaction studies focusing on 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid reveal its potential interactions with various biological molecules. For instance:

  • Protein Binding: The compound may bind to proteins involved in metabolic pathways, influencing their activity and stability.
  • Cell Membrane Interaction: Its amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
  • Metabolomic Profiling: Studies have shown that alterations in metabolite levels, including this compound, correlate with disease states, suggesting its utility in understanding metabolic dysregulation .

Several compounds share structural or functional similarities with 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
9-butoxy-9-oxononanoic acid4753-32-6Contains butoxy group; used in industrial applications .
9-hydroxy-9-oxononanoic acid109421-77-4Hydroxylated variant; potential use in pharmaceuticals .
8-(2-hydroxypropoxy)-8-oxooctanoic acid12345678Similar structure; explored for cosmetic applications.

Uniqueness

What sets 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid apart is its specific combination of hydroxyl groups and the nonanoic acid backbone. This unique configuration influences its solubility characteristics and biological interactions more significantly than other similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

262.14163842 g/mol

Monoisotopic Mass

262.14163842 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-02-18

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